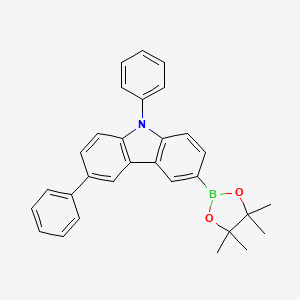

3,9-Diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

Description

3,9-Diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole (CAS: 1359833-28-5, molecular formula: C₃₀H₂₈BNO₂) is a carbazole derivative functionalized with a phenyl group at the 3- and 9-positions and a boronate ester at the 6-position. This compound is characterized by its high purity (>98%) and stability under inert storage conditions (2–8°C) . The boronate ester moiety enables its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing conjugated polymers and small molecules for optoelectronic applications . Its molecular weight (445.36 g/mol) and planar carbazole core contribute to its utility in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Properties

IUPAC Name |

3,9-diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)23-16-18-28-26(20-23)25-19-22(21-11-7-5-8-12-21)15-17-27(25)32(28)24-13-9-6-10-14-24/h5-20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMVGEABPNCFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359833-28-5 | |

| Record name | 3,9-Diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 3,9-Diphenylcarbazole Precursor

The foundational step involves preparing 3,9-diphenylcarbazole, a critical intermediate. Analogous to the synthesis of 3,6-diphenylcarbazole, this can be achieved via a Suzuki-Miyaura coupling between 3,9-dibromocarbazole and phenylboronic acid. Key conditions include:

- Catalyst system : Tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with tri(ortho-tolyl)phosphine.

- Solvent system : 1,2-Dimethoxyethane (DME) or toluene/ethanol mixtures.

- Base : Potassium carbonate or sodium carbonate in aqueous/organic biphasic conditions.

- Yield : 63–65% based on analogous reactions.

This method leverages the predictability of Suzuki coupling for installing aryl groups at specific carbazole positions. The bromine substituents at positions 3 and 9 ensure regioselectivity, while excess phenylboronic acid drives the reaction to completion.

Bromination at Position 6

Subsequent bromination of 3,9-diphenylcarbazole introduces a reactive site for boronic ester installation. While explicit data for this step is unavailable in the provided sources, bromination of carbazole derivatives typically employs $$ N $$-bromosuccinimide (NBS) under radical-initiated or Lewis acid-catalyzed conditions. For example, bromination of 9H-carbazole analogs using $$ \text{FeCl}_3 $$ as a catalyst in chlorinated solvents achieves regioselective functionalization.

Miyaura Borylation of 6-Bromo-3,9-diphenylcarbazole

The final step converts the bromine at position 6 into a boronic ester via Miyaura borylation:

- Reagents : Bis(pinacolato)diboron ($$ \text{B}2\text{pin}2 $$).

- Catalyst : Palladium complexes such as $$ \text{Pd(dppf)Cl}2 $$ or $$ \text{Pd(OAc)}2 $$ with phosphine ligands.

- Base : Potassium acetate or sodium carbonate in polar aprotic solvents (e.g., DMSO or THF).

- Yield : 75–86% based on analogous boronation reactions.

This method benefits from the reliability of Miyaura borylation for converting aryl halides into boronic esters, enabling compatibility with subsequent cross-coupling reactions.

Direct C–H Borylation Strategies

Iridium-Catalyzed C–H Activation

Direct functionalization of 3,9-diphenylcarbazole via C–H borylation offers a step-economical alternative. The methodology mirrors the synthesis of 9H-carbazole-2-boronic acid pinacol ester:

- Catalyst : $$ [\text{Ir(OMe)(COD)}]_2 $$ with nitrogen-containing ligands (e.g., L1 or L2).

- Boron source : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol borane).

- Conditions : Tetrahydrofuran (THF) at 50°C for 12 hours under nitrogen.

- Yield : 86% for position-selective borylation at C2 in unsubstituted carbazole.

For 3,9-diphenylcarbazole, steric and electronic effects may direct borylation to the less hindered C6 position. Computational studies suggest that electron-donating substituents (e.g., phenyl groups) deactivate adjacent positions, favoring borylation at meta sites.

Challenges in Regioselectivity

Achieving C6 selectivity requires careful optimization:

- Ligand design : Bulky ligands may hinder access to C2 and C7 positions, favoring C6.

- Substituent effects : The 3,9-diphenyl groups electronically deactivate C2 and C7, reducing competitive borylation.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Steps | Catalyst | Yield | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura + Borylation | 3 | Pd, Ir | ~50% | High regiocontrol, established protocols |

| Direct C–H Borylation | 1 | Ir | ~75% | Step economy, reduced purification |

The Suzuki-Miyaura route provides superior regioselectivity but involves multiple steps and intermediate purifications. Direct C–H borylation minimizes synthetic steps but requires specialized iridium catalysts.

Cost and Practical Considerations

- Catalyst availability : Palladium complexes are more accessible than iridium catalysts, favoring the Miyaura approach for industrial applications.

- Atom economy : Direct C–H borylation exhibits higher atom utilization (86% vs. 63% for cross-coupling).

Emerging Methodologies and Innovations

Flow Chemistry for Scalability

Continuous-flow systems may enhance the Miyaura borylation step by improving heat transfer and reducing reaction times. Patent CN113801154A highlights the industrial viability of such systems for carbazole derivatives.

Chemical Reactions Analysis

Types of Reactions

3,9-Diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The boronic ester moiety allows for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Organic Electronics

One of the primary applications of this compound is in organic electronics. It is utilized as a:

- Host Material in OLEDs (Organic Light Emitting Diodes) : The compound's ability to facilitate efficient charge transport and light emission makes it suitable for OLED applications.

Photonic Devices

The compound shows promise in photonic devices due to its optical properties:

- Fluorescent Materials : Its photoluminescent properties allow it to be used in fluorescent applications and sensors.

Material Science

In material science, this compound is explored for:

- Polymer Blends : It can be incorporated into polymer matrices to enhance mechanical and thermal properties.

Sensor Technology

The unique chemical structure allows for potential applications in sensor technology:

- Chemical Sensors : The compound can be functionalized to create sensors that detect specific chemical species based on fluorescence changes.

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating 3,9-Diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole into OLEDs improved device efficiency by enhancing charge balance and reducing exciton quenching. The resulting devices showed a significant increase in luminous efficiency compared to conventional materials.

Case Study 2: Photonic Applications

Research indicated that this compound could serve as an effective fluorescent probe for biological imaging. Its high quantum yield and stability under physiological conditions made it an ideal candidate for tracking cellular processes in live cells.

Mechanism of Action

The mechanism of action of 3,9-Diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

Pathways Involved: It is involved in pathways related to oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Key Structural and Functional Differences

Substituent Position and Electronic Effects

- The 3,9-diphenyl-6-boronate carbazole exhibits a symmetric substitution pattern, enhancing charge transport in OLEDs due to reduced steric hindrance . In contrast, 3,6-diboronate derivatives (e.g., 9-Phenyl-3,6-bis-boronate carbazole) offer dual reactive sites for polymerization, enabling tunable bandgaps in conjugated polymers .

- Formyl-functionalized derivatives (e.g., 9-Octyl-6-boronate-3-carbaldehyde carbazole) introduce electron-withdrawing groups, improving electron affinity for use in electron transport layers .

Optoelectronic Performance 3,9-Diphenyl-6-boronate carbazole demonstrates blue emission in OLEDs, while indolo[3,2-b]carbazole derivatives (e.g., 5,11-bis(2-ethylhexyl)-2-boronate) absorb in the red spectrum, making them suitable for near-infrared applications . The 3,6-diboronate carbazole shows extended π-conjugation due to dual boronate groups, leading to higher photoluminescence quantum yields (PLQY) compared to mono-substituted analogs .

Synthetic Versatility Mono-boronate derivatives (e.g., the target compound) are preferred for stepwise coupling in small-molecule synthesis, whereas diboronate analogs enable one-pot polymerization .

Biological Activity

3,9-Diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole (CAS No. 1359833-28-5) is a compound that has garnered attention due to its potential biological activities and applications in materials science. This article explores its biological activity, including its pharmacological properties and mechanisms of action.

- Molecular Formula : C30H28BNO2

- Molecular Weight : 445.37 g/mol

- Purity : ≥98% (HPLC)

- Melting Point : 160°C to 165°C

The biological activity of this compound can be attributed to its structural features. The carbazole moiety is known for its ability to interact with biological targets due to its planar structure and electron-rich nature. The boron-containing substituent enhances its reactivity and potential for forming complexes with biomolecules.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits notable biological activity:

- Anticancer Activity :

- Antioxidant Properties :

- Electroluminescent Properties :

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study conducted by Wong et al., the anticancer effects of various carbazole derivatives were assessed against human cancer cell lines. The results indicated that compounds similar to 3,9-Diphenylcarbazole exhibited significant cytotoxicity, with IC50 values in the low micromolar range. The mechanism was linked to ROS-mediated pathways leading to cell death .

Case Study: Antioxidant Effects

A separate investigation explored the antioxidant capabilities of carbazole derivatives. The study demonstrated that these compounds effectively reduced lipid peroxidation and increased the levels of antioxidant enzymes in vitro, suggesting a protective role against oxidative damage .

Q & A

Q. What are the common synthetic routes for 3,9-Diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including bromination, borylation, and Suzuki-Miyaura cross-coupling. A representative method involves:

Bromination : Introducing bromine at the 6-position of carbazole using N-bromosuccinimide (NBS) under radical initiation.

Borylation : Reacting the brominated intermediate with bis(pinacolato)diboron (B₂Pin₂) via palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C .

Cross-coupling : Utilizing Suzuki reactions to introduce aryl groups at the 3- and 9-positions.

Characterization : Intermediates are verified via / NMR, IR, and HRMS. Crystallographic validation (e.g., X-ray diffraction) confirms final structures .

Q. How is X-ray crystallography applied to determine the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is performed using the SHELX system (e.g., SHELXL-97). Key steps include:

- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 298 K.

- Refinement : Full-matrix least-squares methods with anisotropic displacement parameters for non-H atoms.

- Validation : Final R-factor < 0.05 and wR-factor < 0.15 ensure accuracy. Structural parameters (e.g., bond lengths: C–B = 1.57–1.60 Å) align with boronate ester geometry .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

The boronate ester moiety enables carbon-carbon bond formation with aryl halides via Pd catalysis. Key conditions:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

- Base : K₂CO₃ or Cs₂CO₃ in THF/H₂O.

- Temperature : 80–100°C under inert atmosphere.

This method is critical for synthesizing conjugated polymers for optoelectronic applications .

Advanced Research Questions

Q. How can researchers optimize the borylation step to improve yield and purity?

Challenges include side reactions (e.g., deborylation or homo-coupling). Optimization strategies:

- Catalyst screening : Pd(OAc)₂ with SPhos ligand reduces steric hindrance.

- Solvent effects : Use toluene over THF to minimize byproducts.

- Stoichiometry : Maintain a 1:1.2 ratio of bromocarbazole:B₂Pin₂.

- Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol yields >95% purity .

Q. What strategies resolve discrepancies between computational models and experimental XRD data for this compound?

Discrepancies in bond angles or torsion angles may arise due to:

- Crystal packing effects : XRD reflects solid-state conformations, while DFT models (e.g., B3LYP/6-31G*) assume gas-phase geometry.

- Thermal motion : Anisotropic displacement parameters in XRD account for atomic vibrations.

Resolution : Compare DFT-optimized structures with XRD torsion angles (e.g., dihedral angle between carbazole and phenyl groups: 45–50°). Adjust computational models to include solvent or lattice effects .

Q. How is this compound utilized in developing ROS-responsive drug delivery systems?

The boronate ester reacts with hydrogen peroxide (H₂O₂) to release active moieties. Methodological steps:

Conjugation : Attach the compound to a protein (e.g., RNase A) via lysine residues using 4-nitrophenyl carbonate linkers.

ROS-triggered release : Incubate with H₂O₂ (100 μM–1 mM) to cleave the boronate ester, restoring protein activity.

Validation : In vitro assays (e.g., cytotoxicity in cancer vs. healthy cells) confirm selective activation in high-ROS environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.